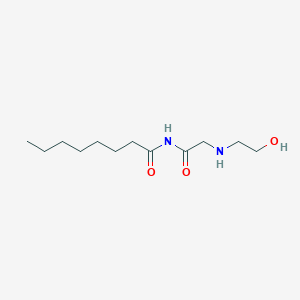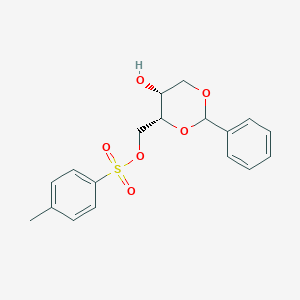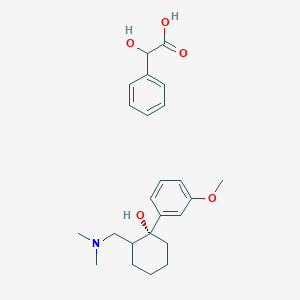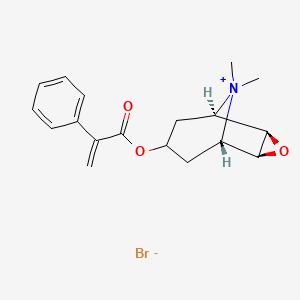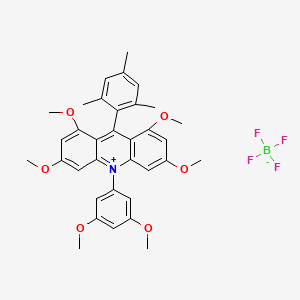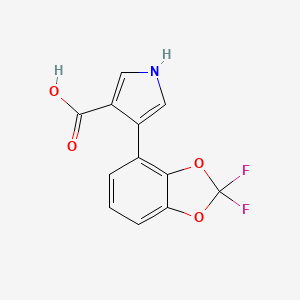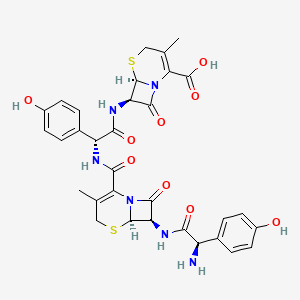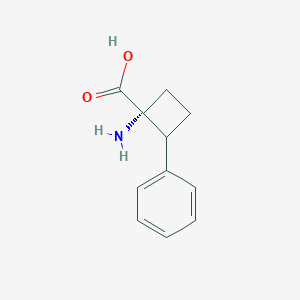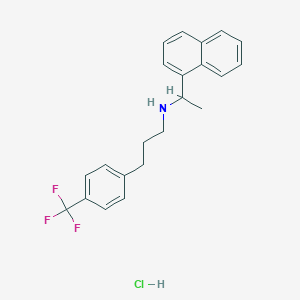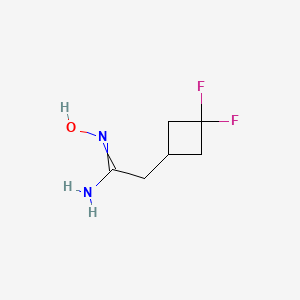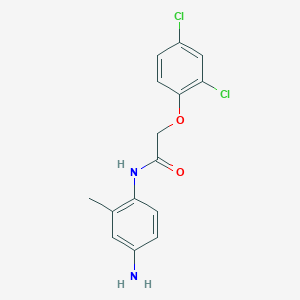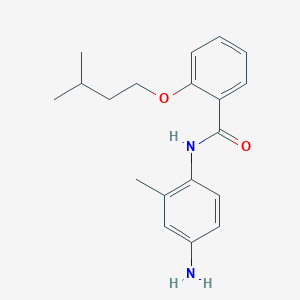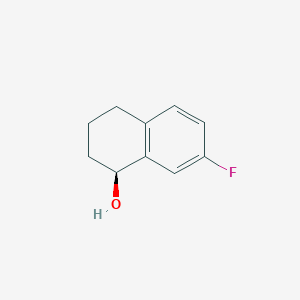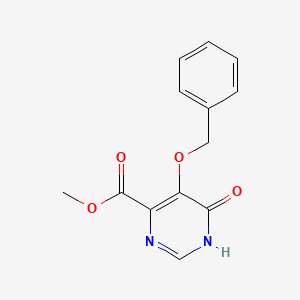
Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Overview
Description
Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate, also known as BOCD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BOCD has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory activity, and antimicrobial activity.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, including compounds similar to the specified chemical, have been synthesized using a three-component mixture of methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes. Such compounds have applications in the development of various pharmacologically active molecules due to their diverse chemical reactivity and potential biological activities (Gein et al., 2009).
Biological Activities
Compounds structurally related to the specified chemical have been explored for their potential biological activities. For example, novel pyrimidine derivatives have been synthesized for their in vitro antioxidant activity and in vivo radioprotection properties. These studies highlight the compound's ability to reduce oxidative stress, which is significant for developing therapeutic agents against oxidative stress-related diseases (Mohan et al., 2014).
Antimicrobial and Antioxidant Potential
Exploratory research into the antimicrobial and antioxidant potential of newly synthesized compounds, including those structurally similar to the specified chemical, reveals significant findings. Such studies are crucial for identifying new compounds with potential as antimicrobial and antioxidant agents, contributing to the development of new therapeutic drugs (Kumar et al., 2011).
properties
IUPAC Name |
methyl 6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-13(17)10-11(12(16)15-8-14-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZFKRCAPQCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC=N1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



